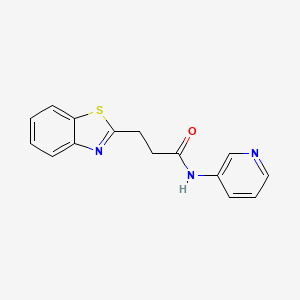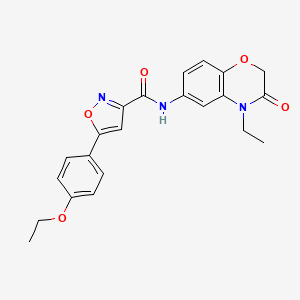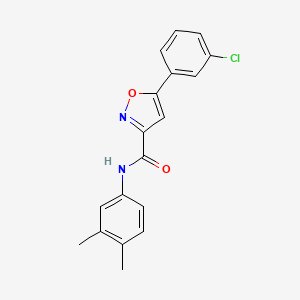![molecular formula C17H18N2O2 B4512114 2-[(2-methoxyphenoxy)methyl]-4,6-dimethyl-1H-benzimidazole](/img/structure/B4512114.png)
2-[(2-methoxyphenoxy)methyl]-4,6-dimethyl-1H-benzimidazole
Description
Synthesis Analysis
The synthesis of related benzimidazole derivatives involves multi-step chemical processes, including reactions with precursors such as 2-amino-6-methoxybenzothiazole and various amines or phenols to yield substituted benzimidazole compounds with potential biological activity. These syntheses typically utilize catalytic conditions and aim to introduce specific functional groups that confer desired properties on the final product, such as antimicrobial activity or the ability to induce cell cycle arrest in cancer cells (Badne et al., 2011; Gowda et al., 2009).
Molecular Structure Analysis
Molecular structure analysis of benzimidazole derivatives, including X-ray crystallography, reveals nearly planar molecular structures, facilitating the formation of hydrogen bonds and three-dimensional network structures. These structural features are crucial for the compounds' biological activities and their interactions with biological targets (Xiao et al., 2009).
Chemical Reactions and Properties
Benzimidazole compounds undergo various chemical reactions, including cyclization, to yield structures with significant biological activities. The presence of substituents like methoxy groups and their configuration significantly influences their chemical reactivity and the ability to interact with biological systems (Mayo et al., 2014).
Physical Properties Analysis
The physical properties, such as solubility and crystalline structure, are determined by the molecular structure. Intramolecular hydrogen bonding and the planarity of the benzimidazole core contribute to the compound's stability and solubility, which are essential for its biological efficacy (Ha, 2012).
Chemical Properties Analysis
Benzimidazole derivatives exhibit a range of chemical properties, including antimicrobial activity, which can be attributed to their ability to interact with microbial enzymes or DNA. The chemical structure, especially the presence of electron-donating or withdrawing groups, plays a critical role in determining their activity spectrum (Tavman et al., 2009; Koc et al., 2010).
properties
IUPAC Name |
2-[(2-methoxyphenoxy)methyl]-4,6-dimethyl-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-11-8-12(2)17-13(9-11)18-16(19-17)10-21-15-7-5-4-6-14(15)20-3/h4-9H,10H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRCNDVYXVEYCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)NC(=N2)COC3=CC=CC=C3OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[6-oxo-3-(4-phenyl-1-piperazinyl)-1(6H)-pyridazinyl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B4512035.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide](/img/structure/B4512038.png)

![ethyl 4-{[2-(cyclopropylamino)-1,3-thiazol-4-yl]carbonyl}-1-piperazinecarboxylate](/img/structure/B4512069.png)
![2-{1-[(2-chlorophenyl)acetyl]-4-piperidinyl}-1H-benzimidazole](/img/structure/B4512070.png)
![2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4512072.png)

![({[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)(phenyl)acetic acid](/img/structure/B4512095.png)
![2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methoxybenzyl)acetamide](/img/structure/B4512102.png)
![2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B4512106.png)

![N-cyclopropyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide](/img/structure/B4512119.png)

![N-(4-chlorophenyl)-N'-{1-[4-(4-morpholinyl)phenyl]ethyl}urea](/img/structure/B4512130.png)